molecular formula C24H28O2Si B1278848 (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)methanol CAS No. 146952-73-0

(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)methanol

Cat. No.: B1278848
CAS No.: 146952-73-0
M. Wt: 376.6 g/mol
InChI Key: AUBBTJZRJRFGME-UHFFFAOYSA-N
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Description

(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)methanol is a complex organic compound with a unique structure that includes a benzenemethanol core substituted with a tert-butyl group and a diphenylsilyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)methanol typically involves the protection of the hydroxyl group of benzenemethanol using a silylating agent such as tert-butyldiphenylsilyl chloride. The reaction is usually carried out in the presence of a base like imidazole or pyridine to facilitate the formation of the silyl ether. The reaction conditions often include anhydrous solvents like dichloromethane and are performed under inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the use of high-purity reagents and maintaining stringent control over reaction conditions to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The benzylic alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a base.

Major Products

    Oxidation: Benzenecarboxaldehyde or benzoic acid.

    Reduction: Benzene.

    Substitution: Various substituted benzenemethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)methanol has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols in organic synthesis due to the stability of the silyl ether linkage.

    Biology: Potential use in the synthesis of biologically active molecules where protection of hydroxyl groups is required.

    Medicine: May be used in the development of pharmaceuticals where selective protection and deprotection of functional groups are necessary.

    Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)methanol primarily involves the stability and reactivity of the silyl ether group. The silyl ether can be selectively cleaved under acidic or basic conditions, allowing for the controlled release of the hydroxyl group. This property is exploited in synthetic chemistry to protect alcohols during multi-step synthesis .

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, 4-(1,1-dimethylethyl)-: Similar structure but lacks the diphenylsilyl ether group.

    Benzenemethanol, α-(1,1-dimethylethyl)-4-methyl-: Contains a methyl group instead of the diphenylsilyl ether.

    Benzenemethanol, 4-(1-methylethyl)-, acetate: Contains an acetate group instead of the silyl ether.

Uniqueness

(4-(((tert-Butyldiphenylsilyl)oxy)methyl)phenyl)methanol is unique due to the presence of the diphenylsilyl ether group, which provides enhanced stability and selective reactivity compared to other similar compounds. This makes it particularly useful as a protecting group in organic synthesis .

Properties

IUPAC Name

[4-[[tert-butyl(diphenyl)silyl]oxymethyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O2Si/c1-24(2,3)27(22-10-6-4-7-11-22,23-12-8-5-9-13-23)26-19-21-16-14-20(18-25)15-17-21/h4-17,25H,18-19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBBTJZRJRFGME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC=C(C=C3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50453229
Record name Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146952-73-0
Record name Benzenemethanol, 4-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50453229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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